(2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diol
Description
The compound (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diol is a fluorinated tetrahydro-2H-pyran derivative with a hydroxymethyl group at position 6, a methoxy group at position 2, and a fluorine atom at position 3. Its stereochemistry (2S,3R,4R,5S,6R) confers distinct spatial and electronic properties, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO5/c1-12-7-6(11)5(10)4(8)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYKOSXDWWGTOB-ZFYZTMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56926-53-5 | |
| Record name | Methyl 4-deoxy-4-fluoro-alpha-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056926535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 4-DEOXY-4-FLUORO-.ALPHA.-D-GLUCOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBN7HL3RFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diol is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management through inhibition of sodium-glucose co-transporter proteins (SGLTs). This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 223.20 g/mol. Its structure features a fluorine atom at the 5-position and hydroxymethyl and methoxy groups that contribute to its biological activity.
Research indicates that this compound acts as a dual inhibitor of SGLT1 and SGLT2. These transporters play crucial roles in glucose reabsorption in the kidneys and intestines. Inhibition of these proteins can lead to reduced blood glucose levels, making this compound a candidate for treating conditions such as type 2 diabetes.
Inhibition Studies
A study published in 2018 demonstrated that derivatives of this compound showed potent inhibition against human SGLT1 and SGLT2:
- IC50 Values :
- SGLT1 : 43 nM
- SGLT2 : 9 nM
These findings suggest that this compound could effectively lower blood glucose levels in diabetic models.
Animal Studies
In vivo studies using Sprague Dawley rats demonstrated significant antihyperglycemic effects when administered orally at a dose of 10 mg/kg. The compound exhibited robust inhibition of blood glucose excursions during oral glucose tolerance tests (OGTT) and showed effectiveness in db/db mice and high-fat diet-fed ZDF rats.
Case Study 1: Efficacy in Diabetic Models
A research study assessed the antihyperglycemic effects of the compound in db/db mice. The results indicated:
- Blood Glucose Reduction : Significant decrease in fasting blood glucose levels compared to control groups.
- Mechanism : The reduction was attributed to the inhibition of renal glucose reabsorption via SGLT2.
Case Study 2: Pharmacokinetics
Another investigation focused on the pharmacokinetics of this compound. Key findings included:
- Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
- Half-life : Approximately 4 hours, suggesting potential for once-daily dosing.
Comparative Analysis
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.20 g/mol |
| SGLT1 IC50 | 43 nM |
| SGLT2 IC50 | 9 nM |
| Oral Dose for Efficacy | 10 mg/kg |
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural differences and similarities with related compounds:
Key Observations
Fluorine Substitution: The target compound’s 5-fluoro group distinguishes it from non-fluorinated analogs (e.g., ). Fluorine enhances electronegativity, reduces basicity, and improves metabolic stability, making it valuable in drug design .
Hydroxymethyl vs. Protective Groups : The hydroxymethyl group at position 6 contrasts with benzyloxy () or glycosidic () substituents. Hydroxymethyl increases hydrophilicity, whereas protective groups (e.g., benzyloxy) are used in synthetic intermediates to block reactive sites .
Biological Relevance : Fluorinated pyran derivatives (e.g., ) are often designed as enzyme inhibitors (e.g., kinases, glycosidases) due to fluorine’s mimicry of hydroxyl groups in transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
